5-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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Overview
Description
5-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a chemical compound that belongs to the class of 2-oxo-1,2-dihydropyridine-3-carboxylic acids. These compounds are known for their diverse biological activities and potential applications in various fields, including pharmaceuticals and materials science. The structure of this compound features a cyclohexyl group attached to a dihydropyridine ring, which is further substituted with a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline to form a 2,2-dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione intermediate. This intermediate then reacts with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions, particularly at the cyclohexyl group or the dihydropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxyl derivatives. Substitution reactions can result in various substituted derivatives depending on the nature of the substituent.
Scientific Research Applications
5-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications, including:
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to metal ions or other molecules, thereby influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-1,2-dihydropyridine-3-carboxylic acid: A similar compound without the cyclohexyl group.
5-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid: A derivative with a cyano group instead of a cyclohexyl group.
Uniqueness
5-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to the presence of the cyclohexyl group, which imparts specific steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H15NO3 |
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Molecular Weight |
221.25 g/mol |
IUPAC Name |
5-cyclohexyl-2-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H15NO3/c14-11-10(12(15)16)6-9(7-13-11)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,13,14)(H,15,16) |
InChI Key |
UGTOBVZOXNJQLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CNC(=O)C(=C2)C(=O)O |
Origin of Product |
United States |
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